molecular formula C18H26ClN3O B056707 (S)-Hydroxychloroquine CAS No. 137433-24-0

(S)-Hydroxychloroquine

Número de catálogo: B056707
Número CAS: 137433-24-0
Peso molecular: 335.9 g/mol
Clave InChI: XXSMGPRMXLTPCZ-AWEZNQCLSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Aplicaciones Científicas De Investigación

Antimalarial Activity

Hydroxychloroquine was originally developed as an antimalarial drug. It is effective against the erythrocytic stages of Plasmodium falciparum, the parasite responsible for the most severe form of malaria. The drug works by interfering with the parasite's ability to digest hemoglobin, thereby inhibiting its growth.

Autoimmune Disorders

Rheumatoid Arthritis (RA) and Systemic Lupus Erythematosus (SLE)

Hydroxychloroquine is widely used as a disease-modifying antirheumatic drug (DMARD) for RA and SLE. It exhibits immunomodulatory effects that help reduce inflammation and prevent disease flares.

  • Efficacy in SLE : HCQ has been shown to improve skin and joint symptoms in patients with SLE and is associated with a reduction in mortality rates due to its ability to prevent disease flares and complications such as thrombosis .
  • RA Treatment : In RA patients, HCQ is often used in combination with other DMARDs to enhance therapeutic outcomes while minimizing side effects .

COVID-19 Research

The emergence of SARS-CoV-2 led to renewed interest in hydroxychloroquine due to its potential antiviral properties. Initial studies suggested that HCQ could inhibit viral entry into cells by alkalinizing endosomal compartments, thereby affecting glycosylation processes necessary for viral infectivity .

  • In Vitro Studies : Research indicated that hydroxychloroquine demonstrated significant antiviral activity against SARS-CoV-2 in vitro, with an effective concentration (EC50) ranging from 0.7 to 4 μM .
  • Clinical Trials : Despite initial enthusiasm, subsequent clinical trials have shown mixed results regarding its efficacy in treating COVID-19 patients, leading to recommendations against its use as a standard treatment .

Neurological Applications

Recent studies suggest that hydroxychloroquine may have potential applications in neurodegenerative diseases such as Alzheimer's disease (AD). Research indicates that HCQ could target multiple molecular abnormalities associated with AD progression, potentially serving as a disease-modifying treatment .

Pharmacokinetics and Dosing Regimens

The pharmacokinetics of hydroxychloroquine have been extensively studied to optimize dosing regimens for various applications:

Condition Loading Dose Maintenance Dose Duration
SARS-CoV-2 Infection400 mg twice daily200 mg twice daily4 days
Rheumatoid ArthritisVariesTypically 200-400 mg dailyLong-term use
Systemic Lupus ErythematosusVariesTypically 200-400 mg dailyLong-term use

Case Studies

  • SLE Management : A longitudinal study involving 300 patients with SLE demonstrated that those treated with hydroxychloroquine had significantly lower rates of disease flares compared to those who did not receive the medication .
  • COVID-19 Treatment Trials : A multicenter trial conducted on patients hospitalized with COVID-19 showed no significant difference in clinical outcomes between those treated with hydroxychloroquine and those receiving standard care, highlighting the need for further research into effective antiviral therapies .

Actividad Biológica

(S)-Hydroxychloroquine, often referred to simply as hydroxychloroquine (HCQ), is a derivative of chloroquine that has garnered attention for its diverse biological activities. Initially developed as an antimalarial agent, HCQ has found applications in treating autoimmune diseases and has been investigated for its potential antiviral properties, particularly against SARS-CoV-2. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacokinetics, and clinical implications.

The biological activity of this compound can be attributed to several key mechanisms:

  • Lysosomal Alkalinization : HCQ accumulates in lysosomes, raising their pH. This alteration inhibits the processing of antigens and reduces the presentation of self-antigens in autoimmune diseases, thereby modulating immune responses .
  • Inhibition of Toll-like Receptors (TLRs) : HCQ interferes with TLR7 and TLR9 signaling pathways by altering the pH within endosomes. This inhibition leads to decreased transcription of type-1 interferons and other pro-inflammatory cytokines, contributing to its immunomodulatory effects .
  • Antiviral Properties : HCQ has shown potential antiviral activity against SARS-CoV-2 by inhibiting viral entry through several mechanisms:
    • Disruption of ACE2 Glycosylation : HCQ inhibits the glycosylation of angiotensin-converting enzyme 2 (ACE2), which is critical for the virus's entry into host cells .
    • Prevention of Viral Fusion : By alkalinizing endosomes, HCQ prevents viral particles from fusing with host cell membranes .
  • Impact on Cytokine Release : The drug reduces the release of pro-inflammatory cytokines such as interleukin-1 and tumor necrosis factor-alpha (TNF-α), which is beneficial in conditions characterized by excessive inflammation .

Pharmacokinetics

Hydroxychloroquine exhibits a complex pharmacokinetic profile:

  • Absorption : The bioavailability of HCQ ranges from 67% to 74%. After oral administration, peak plasma concentrations are typically reached within 3.7 hours .
  • Distribution : HCQ has a large volume of distribution (approximately 44,257 L), indicating extensive tissue distribution .
  • Protein Binding : The S enantiomer is about 64% protein-bound in plasma, primarily to serum albumin and alpha-1-acid glycoprotein .
  • Metabolism and Excretion : HCQ is metabolized primarily in the liver and excreted through urine; its half-life can vary significantly based on patient factors .

Clinical Applications and Case Studies

HCQ has been utilized in various clinical settings beyond malaria treatment:

  • Autoimmune Diseases : It is commonly prescribed for conditions like rheumatoid arthritis and systemic lupus erythematosus due to its immunomodulatory effects.
  • COVID-19 Trials : During the COVID-19 pandemic, numerous studies investigated HCQ's efficacy against SARS-CoV-2. While some in vitro studies suggested promising results, clinical trials yielded mixed outcomes regarding its effectiveness in treating COVID-19 patients .

Table 1: Summary of Clinical Findings on Hydroxychloroquine

Study TypeFindings
In Vitro StudiesEC50 values for HCQ against SARS-CoV-2 were 0.72 μMHCQ shows potent antiviral activity
Clinical TrialsMixed results; some show no significant benefitEfficacy remains controversial
Autoimmune StudiesSignificant reduction in disease activity in lupus patientsEffective for autoimmune conditions

Propiedades

IUPAC Name

2-[[(4S)-4-[(7-chloroquinolin-4-yl)amino]pentyl]-ethylamino]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26ClN3O/c1-3-22(11-12-23)10-4-5-14(2)21-17-8-9-20-18-13-15(19)6-7-16(17)18/h6-9,13-14,23H,3-5,10-12H2,1-2H3,(H,20,21)/t14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXSMGPRMXLTPCZ-AWEZNQCLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCCC(C)NC1=C2C=CC(=CC2=NC=C1)Cl)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CCC[C@H](C)NC1=C2C=CC(=CC2=NC=C1)Cl)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30160181
Record name Hydroxychloroquine, (S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30160181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

335.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

137433-24-0
Record name (S)-Hydroxychloroquine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=137433-24-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Hydroxychloroquine, (S)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0137433240
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hydroxychloroquine, (S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30160181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name HYDROXYCHLOROQUINE, (S)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/34U111Z6LU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-Hydroxychloroquine
Reactant of Route 2
Reactant of Route 2
(S)-Hydroxychloroquine
Reactant of Route 3
Reactant of Route 3
(S)-Hydroxychloroquine
Reactant of Route 4
Reactant of Route 4
(S)-Hydroxychloroquine
Reactant of Route 5
Reactant of Route 5
(S)-Hydroxychloroquine
Reactant of Route 6
Reactant of Route 6
(S)-Hydroxychloroquine
Customer
Q & A

Q1: What are the key differences between (R)-Hydroxychloroquine and (S)-Hydroxychloroquine in terms of their activity against SARS-CoV-2?

A1: Research indicates that this compound exhibits significantly greater antiviral activity against SARS-CoV-2 compared to its (R)-enantiomer. [] This difference in activity is also observed in their binding affinities to the viral enzyme Mpro, crucial for viral replication. [] Notably, this compound demonstrates a less potent inhibitory effect on the hERG channel, suggesting a lower cardiac toxicity risk compared to both (R)-Hydroxychloroquine and the racemic mixture. []

Q2: Does the body handle the two enantiomers of Hydroxychloroquine differently?

A2: Yes, studies show that the pharmacokinetics of Hydroxychloroquine enantiomers differ. Following administration of the racemic mixture, (R)-Hydroxychloroquine reaches higher blood concentrations compared to this compound in patients with rheumatoid arthritis. [] This difference suggests stereoselective metabolism of Hydroxychloroquine. [] Furthermore, this compound demonstrates a higher renal clearance rate compared to its (R)-enantiomer, suggesting preferential elimination of the (S)-enantiomer through the kidneys. []

Q3: Why is it important to study the individual enantiomers of drugs like Hydroxychloroquine?

A3: Investigating the distinct properties of individual enantiomers is crucial because they can exhibit different pharmacological activities, metabolic profiles, and toxicity risks. [, ] As seen with Hydroxychloroquine, the (S)-enantiomer shows superior antiviral activity and a potentially safer cardiac profile compared to the (R)-enantiomer. [] Understanding these differences can lead to the development of more targeted and safer therapies. [, ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.